

An In-Depth Technical Guide to *tert*-Butyl (10-hydroxydecyl)carbamate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert*-Butyl (10-hydroxydecyl)carbamate

Cat. No.: B015362

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ***tert*-Butyl (10-hydroxydecyl)carbamate**, a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and materials science. This document details its chemical and physical properties, provides a theoretical framework for its synthesis, outlines its known applications, and discusses its potential role in drug development. While specific experimental data for this compound is not widely published, this guide consolidates available information and provides generalized protocols and expected analytical data based on the well-established chemistry of carbamates and long-chain amino alcohols.

Introduction

***tert*-Butyl (10-hydroxydecyl)carbamate** (CAS No. 173606-54-7) is a chemical compound featuring a ten-carbon aliphatic chain functionalized with a terminal hydroxyl group and a *tert*-butoxycarbonyl (Boc) protected amine.^[1] This structure makes it a valuable bifunctional linker and building block in organic synthesis. The presence of both a reactive hydroxyl group and a protected amine allows for sequential and controlled modifications, making it an attractive intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).^[1] The long hydrocarbon chain also imparts lipophilicity, a property that can be crucial in modulating the pharmacokinetic profiles of drug candidates. While specific

biological activities of **tert-Butyl (10-hydroxydecyl)carbamate** itself have not been extensively reported, long-chain amino alcohols are known to exhibit a range of biological effects, including immunosuppressive, anti-inflammatory, and cytotoxic activities.[2]

Chemical and Physical Properties

Detailed experimental data for the physical properties of **tert-Butyl (10-hydroxydecyl)carbamate** are not readily available in published literature. However, based on its structure and data for analogous compounds, the following properties can be predicted.

Property	Value	Source/Justification
CAS Number	173606-54-7	[1]
Molecular Formula	C ₁₅ H ₃₁ NO ₃	[1]
Molecular Weight	273.42 g/mol	Calculated
Appearance	White to off-white solid	General observation for similar long-chain carbamates
Melting Point	Not reported	Expected to be a low-melting solid
Boiling Point	Not reported	High boiling point expected due to molecular weight and hydrogen bonding
Density	Not reported	Expected to be slightly less than 1 g/mL
Solubility	Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water.	Based on the presence of both polar and non-polar moieties
Storage	-20°C, under inert atmosphere	[1]

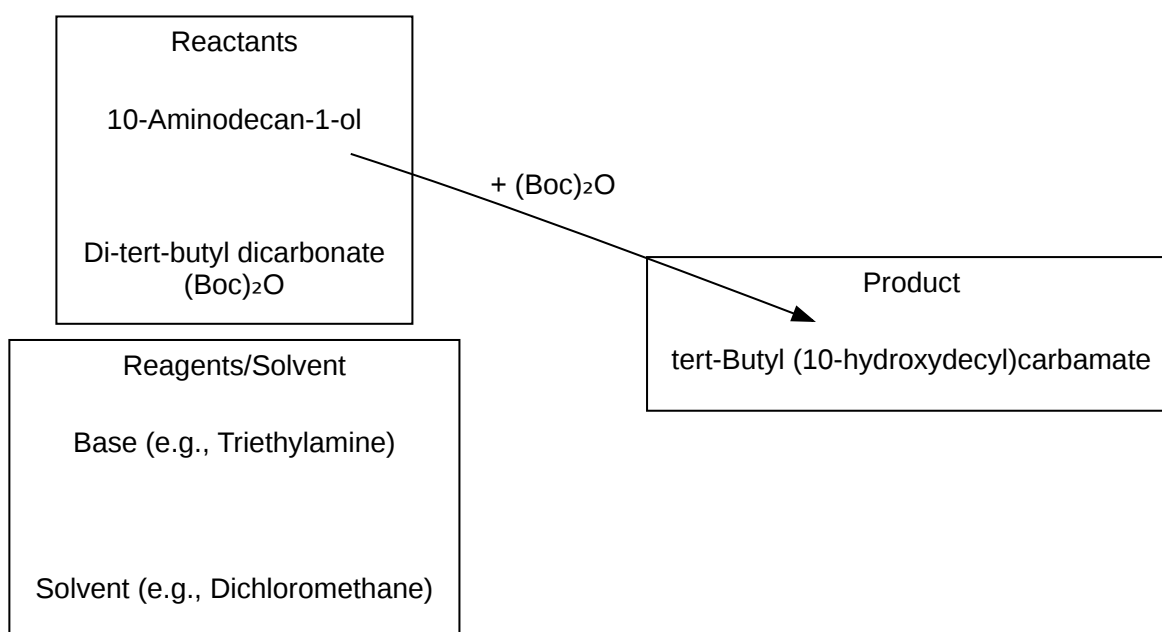
Synthesis

A definitive, published experimental protocol for the synthesis of **tert-Butyl (10-hydroxydecyl)carbamate** is not available. However, its synthesis can be readily achieved through the well-established procedure of Boc protection of the corresponding amino alcohol, 10-aminodecan-1-ol.

General Experimental Protocol: Boc Protection of 10-Aminodecan-1-ol

This protocol is a generalized procedure based on standard methods for the N-tert-butoxycarbonylation of primary amines.

Reaction Scheme:



[Click to download full resolution via product page](#)

*Synthesis of **tert-Butyl (10-hydroxydecyl)carbamate**.*

Materials:

- 10-Aminodecan-1-ol
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Triethylamine (Et₃N) or other suitable non-nucleophilic base
- Dichloromethane (DCM) or other suitable aprotic solvent
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 10-aminodecan-1-ol (1.0 eq) in dichloromethane.
- **Addition of Base:** Add triethylamine (1.1-1.5 eq) to the solution and stir for 10-15 minutes at room temperature.
- **Addition of Boc Anhydride:** Cool the mixture to 0 °C using an ice bath. To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise over 30 minutes.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- **Isolation:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **tert-Butyl (10-hydroxydecyl)carbamate**.

Spectroscopic Data (Predicted)

While experimental spectra for **tert-Butyl (10-hydroxydecyl)carbamate** are not publicly available, the expected spectroscopic data can be predicted based on its structure.

¹H NMR Spectroscopy

A proton NMR spectrum would be expected to show the following characteristic signals:

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~4.5	br s	1H	-NH-COO-
3.64	t	2H	-CH ₂ -OH
3.09	q	2H	-CH ₂ -NH-
1.57	p	2H	-CH ₂ -CH ₂ -OH
1.44	s	9H	-C(CH ₃) ₃
1.2-1.4	m	14H	-(CH ₂) ₇ -

¹³C NMR Spectroscopy

A carbon-13 NMR spectrum would be expected to display the following signals:

Chemical Shift (δ , ppm)	Assignment
~156.1	-NH-COO-
~79.0	-C(CH ₃) ₃
~63.1	-CH ₂ -OH
~40.8	-CH ₂ -NH-
~32.8	-CH ₂ -CH ₂ -OH
~30.0	-CH ₂ -CH ₂ -NH-
~29.5-29.3	Methylene carbons of the decyl chain
~28.4	-C(CH ₃) ₃
~26.8	Methylene carbon of the decyl chain
~25.7	Methylene carbon of the decyl chain

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

Wavenumber (cm ⁻¹)	Functional Group
~3350 (broad)	O-H stretch (alcohol)
~3340	N-H stretch (carbamate)
~2920, ~2850	C-H stretch (aliphatic)
~1685	C=O stretch (carbamate)
~1520	N-H bend (carbamate)
~1160	C-O stretch (carbamate)

Mass Spectrometry (MS)

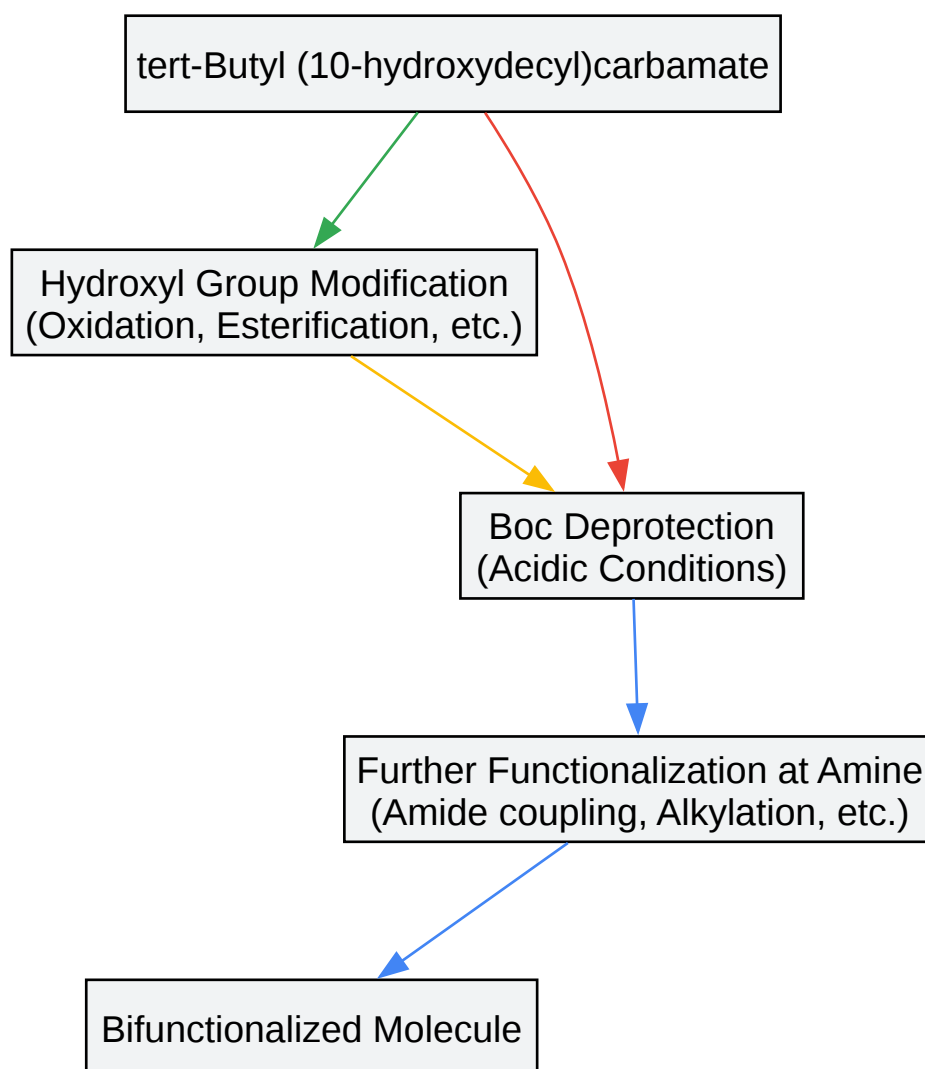
In a mass spectrum (e.g., using electrospray ionization), the protonated molecule $[M+H]^+$ would be expected at m/z 274.24. Fragments corresponding to the loss of the tert-butyl group or the entire Boc group would also be anticipated.

Applications in Research and Drug Development

tert-Butyl (10-hydroxydecyl)carbamate serves as a versatile intermediate in several areas of chemical research and development.

Synthetic Intermediate

The primary application of this compound is as a building block in multi-step organic synthesis. [1] The hydroxyl group can be further functionalized through oxidation, esterification, or etherification, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then undergo a variety of coupling reactions.



[Click to download full resolution via product page](#)

*General workflow for the functionalization of **tert-Butyl (10-hydroxydecyl)carbamate**.*

Pharmaceutical Research

In the context of drug development, this molecule can be used as a linker to connect different pharmacophores or to attach a drug molecule to a targeting moiety. The ten-carbon chain provides a flexible spacer, and its lipophilicity can be advantageous for improving membrane permeability and other pharmacokinetic properties.

Materials Science

The bifunctional nature of **tert-Butyl (10-hydroxydecyl)carbamate** also makes it suitable for the synthesis of specialty polymers and other materials where a defined hydrocarbon chain

with protected amine and alcohol functionalities is required.[1]

Potential Biological Significance

While there is no direct evidence of the biological activity of **tert-Butyl (10-hydroxydecyl)carbamate**, the broader class of long-chain amino alcohols has been shown to possess various biological activities.[2] These activities are often attributed to their structural similarity to sphingolipids, which are important components of cell membranes and are involved in various signaling pathways. Further research is needed to determine if **tert-Butyl (10-hydroxydecyl)carbamate** or its derivatives exhibit any significant biological effects.

Conclusion

tert-Butyl (10-hydroxydecyl)carbamate is a valuable and versatile chemical building block with significant potential in organic synthesis, medicinal chemistry, and materials science. Its bifunctional nature, combined with a long aliphatic spacer, allows for a wide range of chemical modifications. Although detailed experimental data is currently limited in the public domain, this technical guide provides a solid foundation for researchers and drug development professionals interested in utilizing this compound in their work. Future studies are encouraged to fully characterize its physical and spectroscopic properties and to explore its potential biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-Butyl (10-hydroxydecyl)carbamate|CAS 173606-54-7 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to tert-Butyl (10-hydroxydecyl)carbamate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b015362#what-is-tert-butyl-10-hydroxydecyl-carbamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com